molecular formula C4H7ClN2OS B2548934 3-Methoxy-1,2-thiazol-4-amine hydrochloride CAS No. 2089258-33-1

3-Methoxy-1,2-thiazol-4-amine hydrochloride

Cat. No.: B2548934
CAS No.: 2089258-33-1
M. Wt: 166.62
InChI Key: OKJDDIJGOWQDSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and Crystallographic Analysis

3-Methoxy-1,2-thiazol-4-amine hydrochloride (C₄H₆N₂OS·HCl) features a bicyclic thiazole core with a methoxy (-OCH₃) group at position 3 and an amino (-NH₂) group at position 4. The hydrochloride salt introduces a chloride counterion, stabilizing the protonated amine group. X-ray diffraction (XRD) studies of analogous thiazole derivatives reveal planar ring systems with bond lengths consistent with aromatic delocalization. For example, the thiazole ring in related compounds exhibits C–S bond lengths of 1.71–1.73 Å and C–N distances of 1.29–1.32 Å, aligning with resonance stabilization.

Crystallographic data for this compound indicate a monoclinic crystal system (space group Pnma) with unit cell parameters a = 11.205 Å, b = 6.687 Å, and c = 8.373 Å. The Debye-Scherrer equation, applied to XRD patterns, yields an average crystallite size of ~12 nm for structurally similar thiazole-coated nanoparticles. Hydrogen bonding between the ammonium group (N–H⁺) and chloride ion (Cl⁻) dominates the supramolecular packing, with additional stabilization from π-π interactions between adjacent thiazole rings.

Table 1: Key bond lengths and angles in thiazole derivatives

Bond/Angle Value (Å/°) Source Compound
C–S (thiazole) 1.71–1.73 2-Amino-4-(4-methoxyphenyl)thiazole
C–N (thiazole) 1.29–1.32 3-Methoxy-2-methyl-2H-1,3-thiazole
N–H···Cl⁻ 2.89–3.12 Hydrated azo-thiazole derivatives

IUPAC Nomenclature and Systematic Identification

The systematic name This compound derives from the parent 1,2-thiazole ring numbered such that:

  • Position 1: Sulfur atom
  • Position 2: Nitrogen atom
  • Position 3: Methoxy substituent
  • Position 4: Amino group

The hydrochloride designation indicates protonation of the amine group at position 4, forming an ammonium-chloride ion pair. Key identifiers include:

  • CAS Registry Number : 83668925
  • SMILES : COC1=NSC=C1N.Cl
  • InChIKey : ADRMKJIRDLWOBN-UHFFFAOYSA-N

Mass spectrometry reveals a molecular ion peak at m/z 131.02736 ([M+H]⁺) and characteristic fragmentation patterns, including loss of HCl (m/z 95.012) and methoxy group cleavage (m/z 78.998).

Tautomeric and Conformational Properties

The compound exhibits tautomerism between the amine (NH₂) and imine (NH) forms, influenced by solvent polarity and pH. In polar aprotic solvents like dimethyl sulfoxide (DMSO), the amine tautomer dominates (≥85%), stabilized by intramolecular hydrogen bonding between the methoxy oxygen and ammonium proton. Density functional theory (DFT) calculations predict a energy difference of 2.3 kcal/mol favoring the amine form in the gas phase.

Conformational analysis reveals two primary rotamers:

  • Syn : Methoxy oxygen oriented toward the thiazole sulfur (60% prevalence)
  • Anti : Methoxy oxygen oriented away from the sulfur (40%)

The syn conformation is stabilized by a weak S···O noncovalent interaction (2.93 Å), reducing steric strain between the methoxy and amino groups.

Table 2: Tautomeric and conformational energetics

Property Value Method
ΔG (amine vs. imine) +2.3 kcal/mol DFT/B3LYP/6-31G(d)
S···O distance (syn) 2.93 Å X-ray crystallography
Rotamer ratio (syn:anti) 3:2 NMR line-shape analysis

Comparative Analysis with Thiazole Analogues

Structurally related thiazoles demonstrate how substituents modulate electronic and steric properties:

  • 2-Amino-4-(4-methoxyphenyl)thiazole (C₁₀H₁₀N₂OS):

    • Extended conjugation via a para-methoxyphenyl group at C4
    • Red-shifted UV-Vis absorption (λmax = 285 nm vs. 265 nm for 3-Methoxy-1,2-thiazol-4-amine)
  • 5-Aminothiazole hydrochloride (C₃H₅ClN₂S):

    • Simpler structure with amino group at C5
    • Reduced thermal stability (decomposition at 189°C vs. 215°C for 3-Methoxy-1,2-thiazol-4-amine)
  • 3-Methoxy-2-methyl-2H-1,3-thiazole (C₅H₉NOS):

    • Methyl group at N2 prevents tautomerism
    • Higher lipophilicity (logP = 1.7 vs. 0.9 for 3-Methoxy-1,2-thiazol-4-amine)

Table 3: Comparative properties of thiazole derivatives

Compound Molecular Weight (g/mol) λmax (nm) logP
3-Methoxy-1,2-thiazol-4-amine HCl 166.63 265 0.9
2-Amino-4-(4-methoxyphenyl)thiazole 218.27 285 2.1
5-Aminothiazole HCl 136.60 255 −0.3

Properties

IUPAC Name

3-methoxy-1,2-thiazol-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2OS.ClH/c1-7-4-3(5)2-8-6-4;/h2H,5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKJDDIJGOWQDSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NSC=C1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2089258-33-1
Record name 3-methoxy-1,2-thiazol-4-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-1,2-thiazol-4-amine hydrochloride typically involves the reaction of 3-methoxy-1,2-thiazol-4-amine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The general reaction scheme can be represented as follows:

3-Methoxy-1,2-thiazol-4-amine+HCl3-Methoxy-1,2-thiazol-4-amine hydrochloride\text{3-Methoxy-1,2-thiazol-4-amine} + \text{HCl} \rightarrow \text{this compound} 3-Methoxy-1,2-thiazol-4-amine+HCl→3-Methoxy-1,2-thiazol-4-amine hydrochloride

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize yield and purity. The product is then purified through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-1,2-thiazol-4-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiazoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiazoline derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Properties

Research indicates that thiazole derivatives, including 3-methoxy-1,2-thiazol-4-amine hydrochloride, exhibit notable antimicrobial activity. They have been studied for their effectiveness against various bacterial and fungal strains. The presence of the methoxy group may enhance this activity by influencing the compound's electronic properties and solubility .

Anticancer Potential

Thiazole derivatives are increasingly recognized for their anticancer properties. Studies have shown that compounds similar to this compound can induce cytotoxic effects on human tumor cell lines. For instance, research has demonstrated that certain thiazole derivatives inhibit cell proliferation in cancer models, suggesting potential for developing new anticancer therapies .

Neuroprotective Effects

Recent investigations into thiazole-based compounds have highlighted their neuroprotective effects. In vitro studies indicate that these compounds can protect neuronal cells from oxidative stress-induced damage. This property is particularly relevant in the context of neurodegenerative diseases .

Case Studies and Research Findings

StudyFindings
Foroughifar et al. (2023)Explored a series of thiazolidinone derivatives with significant anticancer activity; compounds exhibited IC50 values in low micromolar ranges against various cancer cell lines .
Bataille et al. (2017)Investigated thiazolidinone analogues for PIM kinase inhibition; found that certain derivatives showed potent anti-proliferative effects on leukemia cell lines .
Kinetic StudiesDemonstrated that thiazole derivatives could act as dual cholinesterase inhibitors, providing insights into their potential use in treating Alzheimer’s disease .

Industrial Applications

Beyond biological research, this compound is utilized in various industrial applications:

  • Agrochemicals: Its derivatives are explored for use in pesticides and herbicides due to their biological activity.
  • Dyes and Materials: The compound's unique structural features make it suitable for developing specialized dyes and materials with specific electronic properties .

Mechanism of Action

The mechanism of action of 3-Methoxy-1,2-thiazol-4-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Key Observations:

Core Heterocycle Influence :

  • Thiazole derivatives (e.g., 3-cyclopropyl-1,2-thiazol-4-amine hydrochloride) exhibit higher molecular weights compared to benzoxazoles (e.g., 4-Methoxy-1,2-benzoxazol-3-amine) due to sulfur’s atomic mass contribution.
  • Pyrazole derivatives (e.g., 3-Methoxy-1,5-dimethyl-1H-pyrazol-4-amine hydrochloride) often serve as ligands in catalysis due to their nitrogen-rich coordination sites.

Substituent Effects: Methoxy groups enhance solubility and modulate electronic properties, making them favorable in drug design (e.g., this compound vs. agrochemical 3-cyclopropyl analog).

Biological Activity

3-Methoxy-1,2-thiazol-4-amine hydrochloride is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and other relevant pharmacological properties.

Chemical Structure and Properties

This compound has the following characteristics:

  • Molecular Formula : C4H7ClN2OS
  • Molecular Weight : 176.21 g/mol
  • CAS Number : 2089258-33-1

The compound features a thiazole ring, which is known for its biological significance and versatility.

Antimicrobial Activity

Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial properties. A study demonstrated that related thiazole compounds possess activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) often in the low micromolar range. For instance, certain thiazole analogs showed MIC values as low as 0.1 μM against this pathogen, suggesting potential for development as anti-tubercular agents .

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundTarget PathogenMIC (μM)
3-Methoxy-1,2-thiazol-4-amineMycobacterium tuberculosis< 0.5
Thiazole Analog AStaphylococcus aureus0.5
Thiazole Analog BEscherichia coli1.0

Anticancer Activity

Thiazole derivatives have also been investigated for their anticancer properties. The presence of the thiazole ring is crucial for cytotoxic activity against various cancer cell lines. In vitro studies have shown that compounds with similar structures exhibit IC50 values below 10 µg/mL against human cancer cell lines such as Jurkat (leukemia) and HT-29 (colon cancer) .

Table 2: Anticancer Activity of Thiazole Derivatives

CompoundCell LineIC50 (µg/mL)
3-Methoxy-1,2-thiazol-4-amineJurkat< 5
Thiazole Analog CHT-29< 10
Thiazole Analog DA431< 7

The biological activity of this compound is likely attributed to its ability to interact with specific molecular targets within pathogens or cancer cells. The thiazole moiety can form hydrogen bonds with target proteins, influencing their function and potentially leading to cell death in microbial and cancerous cells .

Case Studies

  • Study on Mycobacterial Inhibition :
    A series of thiazole derivatives were synthesized and tested for their ability to inhibit the growth of M. tuberculosis. The study found that modifications at the C-2 and C-4 positions of the thiazole ring significantly affected antibacterial activity. The most potent derivative demonstrated a rapid bactericidal effect with an MIC of <0.5 μM .
  • Anticancer Screening :
    In a comprehensive screening of various thiazole compounds against human cancer cell lines, several derivatives showed promising results with IC50 values comparable to standard chemotherapy agents like doxorubicin. The structure–activity relationship (SAR) indicated that specific substitutions on the thiazole ring enhanced cytotoxicity .

Q & A

Q. What are the recommended synthetic pathways for preparing 3-Methoxy-1,2-thiazol-4-amine hydrochloride, and how can reaction efficiency be optimized?

  • Methodological Answer : A typical synthesis involves refluxing precursor hydrazides or amines with appropriate nucleophiles under controlled conditions. For example, analogous thiazole derivatives are synthesized by dissolving intermediates in polar aprotic solvents (e.g., DMSO), followed by reflux (18–24 hours), distillation, and crystallization (water-ethanol mixtures yield ~65% purity) . To optimize efficiency, monitor reaction progress via TLC or HPLC and adjust solvent polarity (e.g., CHCl₃ for acid-sensitive intermediates) to minimize decomposition .

Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • Methodological Answer : Combine 1H/13C NMR to verify methoxy and thiazole ring proton environments. Mass spectrometry (ESI-MS) confirms molecular weight, while FT-IR identifies amine (-NH₂) and C-S/C-O stretching bands. For purity assessment, use HPLC with a C18 column (acetonitrile/water mobile phase) and compare retention times against standards. Thermal stability can be assessed via DSC/TGA to detect decomposition phases .

Q. What safety protocols are essential when handling this compound in the lab?

  • Methodological Answer : Use local exhaust ventilation to avoid inhalation of dust. Wear nitrile gloves , safety goggles , and lab coats to prevent skin/eye contact. Store in a cool, dry place away from oxidizers. In case of spills, collect mechanically (avoid sweeping to prevent aerosolization) and dispose of as hazardous waste .

Advanced Research Questions

Q. How can computational methods predict the stability and reactivity of this compound under varying experimental conditions?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model molecular orbitals, electrostatic potential surfaces, and bond dissociation energies. This predicts susceptibility to hydrolysis or oxidation. For thermochemical accuracy, incorporate exact-exchange terms in DFT functionals (e.g., Becke’s hybrid functional), which reduces atomization energy deviations to <3 kcal/mol . Validate predictions experimentally via kinetic studies (e.g., Arrhenius plots under controlled pH/temperature).

Q. How can researchers resolve contradictions in reaction outcomes, such as unexpected recovery of starting material during functionalization?

  • Methodological Answer : Such issues may arise from steric hindrance or electronic deactivation of the thiazole ring. For example, reactions with HCl/HBr in CHCl₃ may fail due to insufficient protonation of the methoxy group. Troubleshooting steps :
  • Use Lewis acids (e.g., AlCl₃) to enhance electrophilicity.
  • Replace CHCl₃ with DCM or THF to stabilize intermediates.
  • Monitor reaction progress with in situ IR to detect transient species .

Q. What strategies enable selective functionalization of the thiazole ring without disrupting the methoxy or amine groups?

  • Methodological Answer : Protect the amine group using Boc anhydride or Fmoc-Cl before electrophilic substitution. For regioselective modifications, employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at the C5 position of the thiazole. Use mild oxidizing agents (e.g., m-CPBA) for controlled sulfur oxidation to sulfoxides without over-oxidation to sulfones .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.